molecular formula C17H20N2O2 B1415115 5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1177298-23-5

5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid

Cat. No. B1415115
CAS RN: 1177298-23-5
M. Wt: 284.35 g/mol
InChI Key: PXBJIFXIBAKFEK-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It appears to contain a pyrazole ring, which is a type of aromatic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a carboxylic acid group, which is a common functional group in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary widely depending on its exact structure. Some general properties that might be relevant include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Inhibition of Lipolysis and Effects on Metabolism

5-Methylpyrazole-3-carboxylic acid, a related compound, has been studied for its effects on adipose tissue. It inhibits lipolysis and influences glucose, fructose, and glycogen metabolism in vitro, displaying similarities to insulin in some aspects (Froesch, Waldvogel, Meyer, Jakob, & Labhart, 1967).

Antilipolytic and Hypoglycemic Effects

5-Methylpyrazole-3-carboxylic acid demonstrates antilipolytic and hypoglycemic effects in vivo, influencing the metabolism of adipose tissue and maintaining normal glucose utilization in insulin-deficient rats (Froesch, Waldvogel, Meyer, Jakob, & Labhart, 1967).

Cyclocondensation and Cyclization Reactions

This compound is involved in cyclization reactions of hydrazides and in the synthesis of complex molecules like pyridazine rings, demonstrating its utility in organic synthesis and chemical transformations (Vasilevskii, Pozdnyakov, & Shvartsberg, 1985).

Role in Synthesis of Bioactive Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds, showcasing the potential of similar compounds in drug development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Antibacterial Screening of Pyrazole Derivatives

Derivatives of 5-methylpyrazole-4-carboxylic acids, which are structurally related, have been screened for antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents (Cecchi, Melani, Palazzino, Filacchioni, & Porretta, 1984).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful if ingested or come into contact with the skin .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. For example, if it has interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or drug development .

properties

IUPAC Name

5-(4-cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBJIFXIBAKFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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